2-(4-benzoyl-3-cyano-5-hydroxy-5-methyl-1,5-dihydro-2H-pyrrol-2-yliden)malononitrile
Description
2-(4-Benzoyl-3-cyano-5-hydroxy-5-methyl-1,5-dihydro-2H-pyrrol-2-yliden)malononitrile is a heterocyclic compound featuring a pyrrolidine core substituted with benzoyl, cyano, hydroxy, and methyl groups. This structure confers unique electronic and steric properties, making it valuable in synthetic chemistry for constructing complex heterocycles. The malononitrile moiety enhances electrophilicity, facilitating nucleophilic additions and cyclization reactions.
Properties
IUPAC Name |
2-(4-benzoyl-3-cyano-5-hydroxy-5-methyl-1H-pyrrol-2-ylidene)propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O2/c1-16(22)13(15(21)10-5-3-2-4-6-10)12(9-19)14(20-16)11(7-17)8-18/h2-6,20,22H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVSYTLVFIOZCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=C(C(=C(C#N)C#N)N1)C#N)C(=O)C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a complex heterocyclic structure, and its targets could be numerous depending on its chemical properties and the biological context.
Mode of Action
It is known that the compound contains a pyrrole ring, which is a common structural motif in many biologically active compounds. The pyrrole ring can participate in various chemical reactions, potentially leading to changes in the activity of its targets.
Biochemical Pathways
Given its structural similarity to coumarins, it may affect similar biochemical pathways. Coumarins have been shown to have anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors.
Biological Activity
The compound 2-(4-benzoyl-3-cyano-5-hydroxy-5-methyl-1,5-dihydro-2H-pyrrol-2-yliden)malononitrile is a pyrrole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities, supported by relevant research findings and data.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a pyrrole ring with various substituents that contribute to its biological activity.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound. For instance, it has been shown to exhibit cytotoxic effects against various cancer cell lines.
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, likely through the modulation of key signaling pathways such as the Bcl-2 family proteins and caspase activation .
Antimicrobial Activity
The compound has also demonstrated significant antimicrobial properties. In vitro studies have shown efficacy against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Candida albicans | 16 |
These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Anti-inflammatory Activity
Research has indicated that this compound possesses anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. Animal models have shown a reduction in inflammation markers following treatment with the compound.
Case Study: In Vivo Anti-inflammatory Effects
In a study involving carrageenan-induced paw edema in rats, treatment with the compound resulted in a significant reduction in paw swelling compared to control groups:
Comparison with Similar Compounds
Comparison with Similar Compounds
Malononitrile derivatives are widely explored for their reactivity and applications in heterocyclic synthesis. Below is a comparative analysis of structurally related compounds:
Structural and Functional Group Comparisons
Physicochemical Properties
- Solubility : The hydroxy and methyl groups in the target compound may enhance solubility in polar solvents compared to halogenated analogs like 11 .
- Stability: Electron-withdrawing cyano groups in all derivatives contribute to thermal stability but may increase sensitivity to hydrolysis.
Research Findings and Key Insights
Synthetic Versatility: Malononitrile derivatives serve as versatile intermediates. For example, compound 11 is critical for synthesizing halogenated isothiazoles, which are challenging to access via direct methods .
Structural Influence on Reactivity : Substituents dictate reactivity; acetals 2b-c with amine groups enable regioselective cyclization, whereas chloro-dithiazole in 11 facilitates halogen retention during transformations .
Gaps in Knowledge: The target compound’s exact synthetic route and applications require further exploration, though parallels with 11 and 2a-c suggest utility in medicinal or materials chemistry.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can its purity be optimized?
- Methodology : The compound can be synthesized via reduction and heterocyclization reactions. For example, sodium borohydride (NaBH₄) induces diastereoselective formation of fused heterocycles (e.g., dihydrofuropyridines) through pyrrole ring opening, followed by tandem furan/pyridine cyclization. Monitor reaction progress using TLC and confirm purity via HPLC (≥95% purity threshold). Post-synthesis, recrystallize in 1,4-dioxane to isolate crystalline products .
- Key Data :
- Yield: ~66–75% (dependent on substituents)
- Melting Point: 197.5°C (pure form)
Q. How should researchers characterize the compound’s structural and electronic properties?
- Methodology : Use ¹H/¹³C NMR to confirm substituent arrangement and π-conjugation (e.g., aromatic protons at δ 7.23–7.59 ppm, cyano groups at ~2220 cm⁻¹ in IR). Complement with X-ray crystallography to resolve stereochemistry and intermolecular interactions. For electronic properties, perform UV-Vis spectroscopy (λmax in DMSO: ~450–500 nm) and DFT calculations to map frontier molecular orbitals .
Q. What are the critical stability considerations for handling and storage?
- Methodology : Store in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation. Avoid exposure to moisture, strong acids/bases, or UV light. Stability tests (e.g., accelerated aging at 40°C/75% RH for 4 weeks) can assess degradation pathways .
Advanced Research Questions
Q. How can mechanistic contradictions in the compound’s reactivity be resolved?
- Scenario : Discrepancies in reported diastereoselectivity during heterocyclization (e.g., vs. unrelated studies).
- Methodology : Conduct kinetic isotope effect (KIE) studies to identify rate-determining steps. Use in situ FTIR or Raman spectroscopy to track intermediate formation (e.g., enolate or radical species). Compare solvent effects (polar aprotic vs. protic) to elucidate steric/electronic influences .
Q. What experimental designs are suitable for probing its environmental fate and ecotoxicology?
- Methodology : Adapt the INCHEMBIOL framework ():
- Phase 1 : Determine logP (octanol-water partition coefficient) via shake-flask method.
- Phase 2 : Simulate abiotic degradation (hydrolysis, photolysis) under controlled pH/UV conditions.
- Phase 3 : Use Daphnia magna or algal bioassays (OECD 202/201 guidelines) to assess acute toxicity (EC50/LC50) .
Q. How can computational models predict its reactivity in novel reaction systems?
- Methodology : Perform DFT/MD simulations (B3LYP/6-31G* level) to:
- Map charge-transfer dynamics in donor-acceptor systems.
- Predict regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura).
- Validate with experimental kinetic data (Arrhenius plots) .
Theoretical Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
